![molecular formula C13H12N4O2S B2655248 7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 2173107-06-5](/img/structure/B2655248.png)

7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

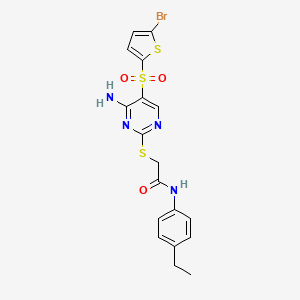

“7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine” is a derivative of the pyrrolo[2,3-d]pyrimidine class of compounds . It has been studied for its potential use in the treatment of tuberculosis and rheumatoid arthritis . The compound is part of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives .

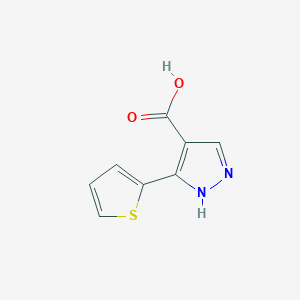

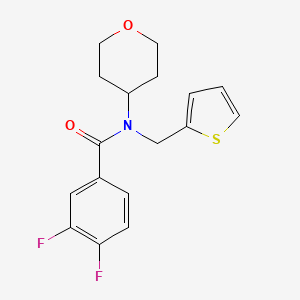

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolo[2,3-d]pyrimidine core with a sulfonyl group attached to the 7-position and an amine group at the 4-position . The sulfonyl group is further substituted with a 4-methylbenzene .Aplicaciones Científicas De Investigación

Antitumor Evaluation

7-Deazapurine derivatives, related to pyrrolo[2,3-d]pyrimidines, have been synthesized and evaluated for their antileukemic activity. Although not all compounds showed significant activity, some structural modifications in the base and carbohydrate moieties influenced antileukemic activity, highlighting the potential of these compounds in cancer research (Ramasamy et al., 1990).

Crystal Structure Synthesis

The synthesis and crystal structure of pyrimidinyl compounds have been explored, which is crucial for understanding their interaction and stability in different chemical environments. These insights are valuable for pharmaceutical development and material science (Ming & South, 2004).

Antimicrobial Activity

Compounds structurally related to pyrrolo[2,3-d]pyrimidines, like the title compound, have demonstrated significant antimicrobial activities. This opens avenues for developing new antimicrobial agents, particularly in addressing antibiotic resistance issues (Mittal, Sarode & Vidyasagar, 2011).

Synthesis for Advanced Materials

The synthesis of poly(imide amide benzimidazole) copolymers incorporating pyrimidinyl structures illustrates the application of these compounds in creating thermally stable materials for industrial applications (Wang & Wu, 2003).

Solid-phase Synthesis

The development of a novel solid-phase method for synthesizing pyrrolo[2,3-d]pyrimidin-7-one compounds, which have potential applications in pharmaceutical research and chemistry, demonstrates the versatility of these compounds in synthetic methodologies (Angiolini et al., 2005).

Mecanismo De Acción

While the exact mechanism of action for this specific compound is not detailed in the search results, it’s known that pyrrolo[2,3-d]pyrimidine derivatives can have biological activity. For example, some derivatives have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential as a therapeutic agent. The study of its derivatives has highlighted the importance of different substitutions at the C-4 position of the 7-deazapurine ring in influencing activity . This could guide future research and lead optimization efforts.

Propiedades

IUPAC Name |

7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-12(14)15-8-16-13(11)17/h2-8H,1H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQONGZISGHCTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(N=CN=C32)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2655167.png)

![N-(4-(furan-2-yl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2655175.png)

![6-chloro-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B2655178.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)pivalamide](/img/structure/B2655183.png)

![Methyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2655185.png)